
(E)-4-amino-4-methylsulfanylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-amino-4-methylsulfanylbut-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as S-4-amino-2-methylsulfanylbutyric acid or S-4-AMSB and belongs to the class of thioamides.
Mécanisme D'action
The mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell survival and proliferation. It has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are involved in inflammation.
Effets Biochimiques Et Physiologiques
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cancer cell growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects. However, there are also some limitations to its use in lab experiments. (E)-4-amino-4-methylsulfanylbut-3-en-2-one is a thioamide, which can be toxic and unstable. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are several future directions for the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one in combination with other drugs or compounds may lead to the development of more effective treatments. Finally, the investigation of the mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one may provide insights into the underlying biology of cancer, inflammation, and neurodegeneration.
Méthodes De Synthèse
The synthesis of (E)-4-amino-4-methylsulfanylbut-3-en-2-one involves the reaction of 2-methyl-3-butyn-2-ol with thioacetamide in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of 60-70°C. The resulting product is then purified using column chromatography to obtain pure (E)-4-amino-4-methylsulfanylbut-3-en-2-one.
Applications De Recherche Scientifique
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
139177-82-5 |
|---|---|
Nom du produit |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3/b5-3+ |
Clé InChI |
LTQUAJUKSJDWEF-HWKANZROSA-N |
SMILES isomérique |
CC(=O)/C=C(\N)/SC |
SMILES |
CC(=O)C=C(N)SC |
SMILES canonique |
CC(=O)C=C(N)SC |
Synonymes |
3-Buten-2-one, 4-amino-4-(methylthio)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
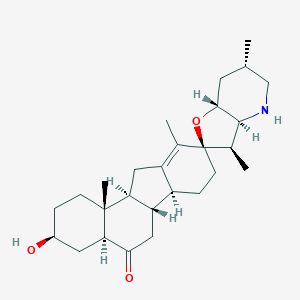
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
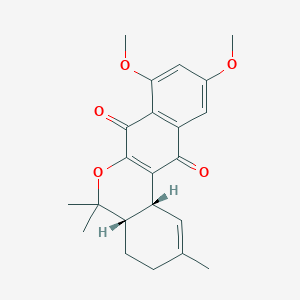
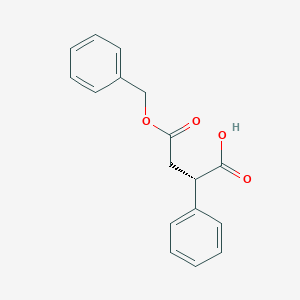
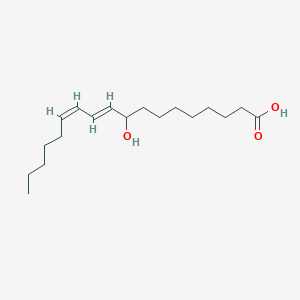
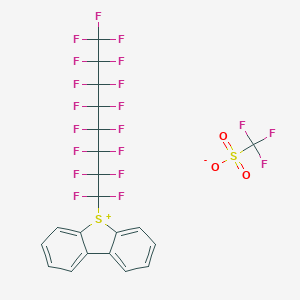

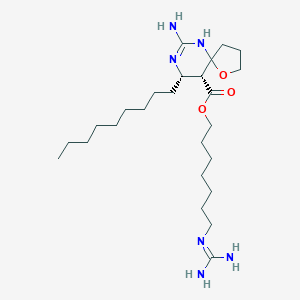
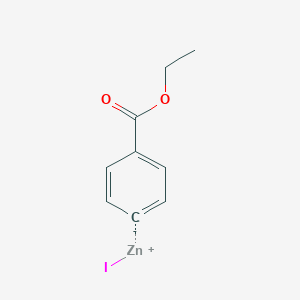
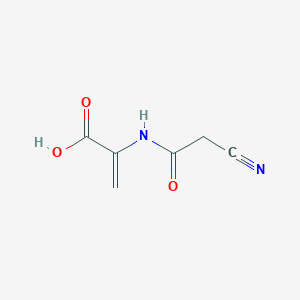
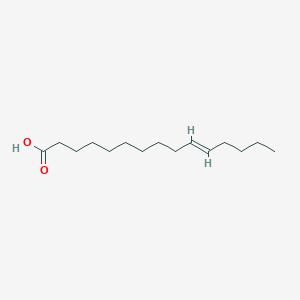
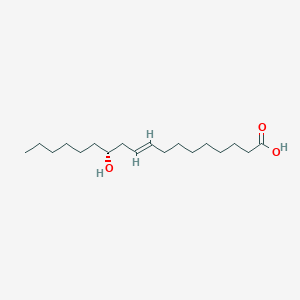
![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)